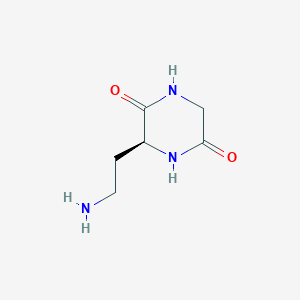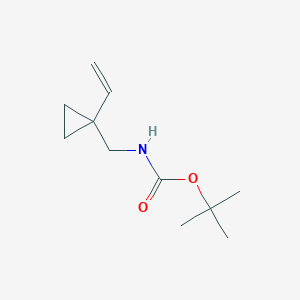
Tert-butyl ((1-vinylcyclopropyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((1-vinylcyclopropyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, a vinylcyclopropyl group, and a carbamate functional group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl ((1-vinylcyclopropyl)methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped to form the desired carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates typically involves the use of efficient and scalable processes. One such method includes the use of a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-vinylcyclopropyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-[(1-ethenylcyclopropyl)methyl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-5-11(6-7-11)8-12-9(13)14-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,13) |
InChI Key |
NVFMOXBHYQYOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


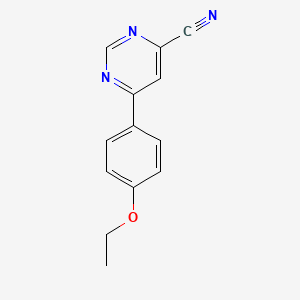
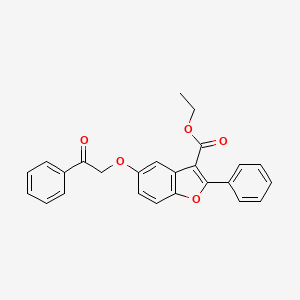

![N-((1-(4-bromophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B14882459.png)
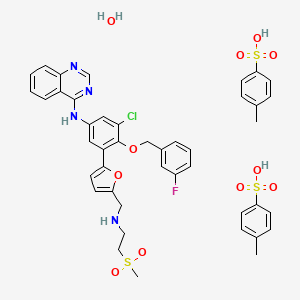
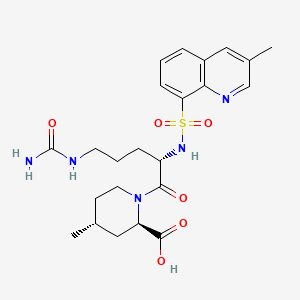
![1-(3,4-dimethoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B14882467.png)
![2-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14882468.png)
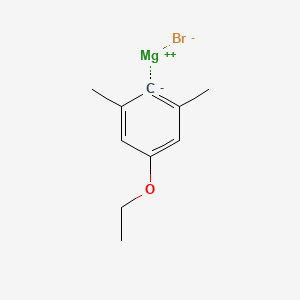

![5-methyl-3-{[4-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B14882495.png)
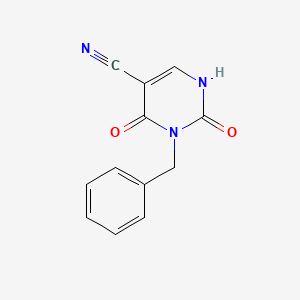
![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
